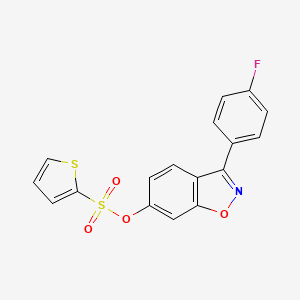

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate

Description

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is a heterocyclic compound featuring a benzoxazole core substituted with a 4-fluorophenyl group at the 3-position and a thiophene-2-sulfonate moiety at the 6-position. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The 4-fluorophenyl group enhances metabolic stability and binding affinity through fluorine’s electronegativity and lipophilicity, while the thiophene-sulfonate group may improve solubility and modulate electronic interactions. Structural characterization of such compounds typically employs X-ray crystallography, often utilizing programs like SHELXL for refinement .

Properties

Molecular Formula |

C17H10FNO4S2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-sulfonate |

InChI |

InChI=1S/C17H10FNO4S2/c18-12-5-3-11(4-6-12)17-14-8-7-13(10-15(14)22-19-17)23-25(20,21)16-2-1-9-24-16/h1-10H |

InChI Key |

GZAQUWRRCUTWAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the thiophene sulfonate group via sulfonation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substitution Patterns

The benzoxazole core in the target compound distinguishes it from analogs such as chalcones (α,β-unsaturated ketones) and pyrazolines (five-membered rings with two adjacent nitrogens). Key structural analogs include:

A. Chalcone Derivatives ()

Chalcones like 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) and 2n ((E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) share the 4-fluorophenyl substituent but lack the benzoxazole-thiophene system. These compounds exhibit varied bioactivity based on substituent electronegativity:

- 2j (Br and F substituents) shows an IC50 of 4.70 μM, while 2n (F and methoxy groups) has a higher IC50 of 25.07 μM, indicating that decreased electronegativity correlates with reduced potency .

B. Pyrazoline Derivatives (–5)

Pyrazolines such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (compound 1 in ) feature a dihydropyrazole core with planar or near-planar conformations (dihedral angles: 4.64–10.53°).

C. Triazole-Thiazole Hybrids ()

Compounds 4 and 5 in incorporate triazole and thiazole rings with fluorophenyl groups. Their isostructural crystallography (triclinic P¯1 symmetry) suggests conformational rigidity, which may parallel the benzoxazole-thiophene system’s stability .

Data Tables

Table 1: Comparison of Key Structural Analogs

Biological Activity

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate (CAS Number: 1144464-86-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H10FNO4S2

- Molecular Weight : 375.4 g/mol

- Structure : The compound consists of a benzoxazole moiety linked to a thiophene sulfonate group, with a fluorophenyl substituent that may influence its biological properties.

The biological activity of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is primarily attributed to its interactions with various biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the fluorophenyl group is hypothesized to enhance its potency by improving lipophilicity and membrane permeability.

- Antimicrobial Properties : The sulfonate group may contribute to antimicrobial activity, potentially inhibiting bacterial growth or acting as an anti-fungal agent.

- Enzyme Inhibition : There is evidence indicating that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Experimental Data

-

Cytotoxicity Assays :

- In vitro studies have demonstrated that 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate exhibits significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported in the range of 10-20 µM, indicating moderate potency.

-

Antimicrobial Testing :

- A series of antimicrobial assays showed that the compound displayed activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Enzyme Activity :

- Enzyme inhibition studies revealed that the compound could inhibit certain kinases involved in cell proliferation pathways, suggesting a mechanism for its anticancer effects.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.